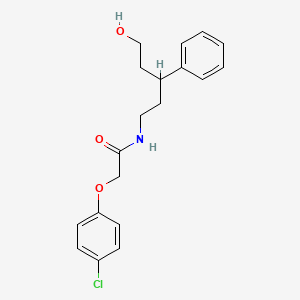
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, commonly referred to as CMPD-1, is a novel small molecule compound that has been studied for its potential therapeutic applications. CMPD-1 is a synthetic molecule that has been developed as a tool compound to study the biological effects of nitric oxide (NO) and its related signaling pathways. CMPD-1 has been found to be a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of NO in the body. Additionally, CMPD-1 has been found to have a variety of pharmacological and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related diphenylcyanamide derivatives, such as 4,4′-dimethoxydiphenylcyanamide, has been achieved through treatment with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These reactions highlight the versatility of cyanamide compounds in synthetic chemistry, providing insights into the chemical behavior and reactivity of cyano and methoxy substituted compounds, including 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide (Robinson, 1954).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, has shown that these compounds exhibit different optical properties due to their distinct stacking modes. This study provides a foundation for the development of new materials with tunable optical properties for applications in sensors and display technologies (Song et al., 2015).
Applications in Supramolecular Chemistry
Selective methoxy ether cleavage followed by acylation of dimethoxyphenols, which are structurally related to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, has been explored. This reaction provides access to ortho-acylated catechols, crucial intermediates in supramolecular chemistry, and the synthesis of natural products, highlighting the compound's relevance in creating complex organic molecules (Adogla et al., 2012).
Photophysical Studies
Investigations into the photophysical properties of substituted 1,2-diarylethenes, including compounds with structural similarities to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, have revealed insights into their absorption and fluorescence properties. These studies are critical for the design of optical materials with specific light-absorbing and emitting characteristics, which can be used in photovoltaics and organic light-emitting diodes (Singh & Kanvah, 2001).
Antitumor Agents
Research on 3,5-disubstituted 2-amino thiophene derivatives, structurally related to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, has identified compounds with significant antiproliferative activity against a wide panel of cancer cell lines. These findings demonstrate the potential of such compounds in the development of new antitumor agents, offering a promising avenue for cancer therapy (Romagnoli et al., 2014).
Propriétés
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-7-5-15(6-8-16)21-19(22)14(12-20)10-13-4-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZIVGHFLFRXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)
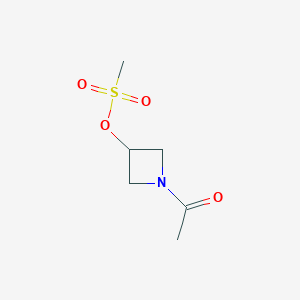
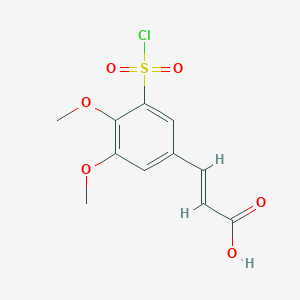
![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)
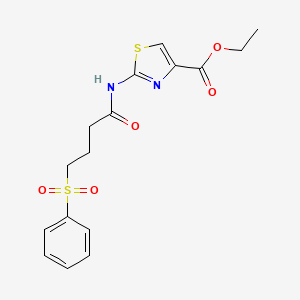
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)
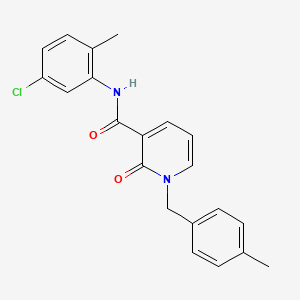
![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)
![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)
![3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)

![Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride](/img/structure/B2596799.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)
